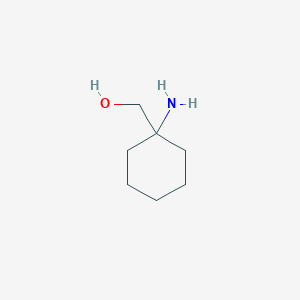

(1-Aminocyclohexyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPLLINNMXFNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328302 | |

| Record name | (1-aminocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4313-56-8 | |

| Record name | (1-aminocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-1-(HYDROXYMETHYL)CYCLOHEXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Aminocyclohexyl)methanol from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (1-aminocyclohexyl)methanol, a valuable bifunctional molecule, from the readily available starting material, cyclohexanone. This document outlines the core synthetic strategy, encompassing detailed experimental protocols for the key transformations, and presents relevant quantitative data from analogous chemical reactions to inform experimental design and execution.

Synthetic Strategy Overview

The most established and practical synthetic route for the preparation of this compound from cyclohexanone is a two-step process:

-

Strecker Synthesis: The initial step involves the formation of the α-aminonitrile intermediate, 1-aminocyclohexanecarbonitrile, from cyclohexanone. This is achieved through the Strecker synthesis, a one-pot, three-component reaction between a ketone (cyclohexanone), ammonia, and a cyanide source.

-

Nitrile Reduction: The subsequent step is the reduction of the nitrile group in 1-aminocyclohexanecarbonitrile to a primary amine, which concurrently transforms the molecule into the desired this compound. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from established methodologies for analogous transformations and should be considered as a starting point for optimization.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile (Strecker Synthesis)

The Strecker synthesis is a classic and efficient method for the preparation of α-aminonitriles. This procedure utilizes readily available and safer cyanide salts in place of highly toxic hydrogen cyanide gas.[1]

Reaction: Cyclohexanone + NH₃ + NaCN → 1-Aminocyclohexanecarbonitrile + NaOH

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagent Preparation: Prepare a solution of sodium cyanide (NaCN, 1.1 eq) and ammonium chloride (NH₄Cl, 1.2 eq) in aqueous ammonia (a concentration of 25-30% is suitable).

-

Reaction Execution: To the stirred solution of NaCN and NH₄Cl in aqueous ammonia, add cyclohexanone (1.0 eq) dropwise from the addition funnel at room temperature. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Isolation: Upon completion, extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile. The product can be further purified by vacuum distillation or recrystallization if necessary.

Step 2: Reduction of 1-Aminocyclohexanecarbonitrile to this compound

The reduction of the nitrile to a primary amine is a crucial step to yield the final product. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[2]

Reaction: 1-Aminocyclohexanecarbonitrile + LiAlH₄ → this compound

Experimental Procedure:

-

Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Dissolve the 1-aminocyclohexanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel. The addition should be performed at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for 4-8 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting nitrile.

-

Workup and Isolation: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. A white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to afford the pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of α-aminonitriles and their subsequent reduction, based on analogous procedures found in the literature. Actual yields for the synthesis of this compound may vary and should be optimized.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Strecker Synthesis | Ketone, NH₄Cl, NaCN | Water/Ammonia | 25-40 | 12-24 | 70-90 | |

| 2 | Nitrile Reduction | α-Aminonitrile, LiAlH₄ | THF | Reflux | 4-8 | 60-85 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the CH₂OH group, and exchangeable protons for the NH₂ and OH groups.

-

¹³C NMR: The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the quaternary carbon attached to the amino and hydroxymethyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H and N-H stretching (typically a broad band in the range of 3200-3600 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety Considerations

-

Sodium Cyanide (NaCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.

-

Solvents: Diethyl ether and tetrahydrofuran (THF) are flammable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

This guide provides a foundational framework for the synthesis of this compound. Researchers should consult relevant literature and perform appropriate risk assessments before undertaking any experimental work.

References

Spectroscopic Data of (1-Aminocyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted spectroscopic data for (1-Aminocyclohexyl)methanol, a compound of interest in various research and development sectors. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work. This guide aims to serve as a valuable resource for the characterization and analysis of this compound.

Introduction

This compound is a bifunctional organic molecule containing both a primary amine and a primary alcohol functional group attached to a cyclohexane ring. This structure makes it a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various applications. This document compiles predicted spectroscopic data and outlines the standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these values are computationally generated and should be confirmed by experimental analysis.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.45 | s | 2H | -CH₂OH |

| ~2.50 | br s | 3H | -NH₂, -OH |

| ~1.20 - 1.60 | m | 10H | Cyclohexyl -CH₂- |

Note: The chemical shifts of protons attached to heteroatoms (N-H and O-H) can be broad and their positions can vary depending on solvent, concentration, and temperature. Addition of D₂O would likely cause the signals at ~2.50 ppm to disappear.

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~70.0 | -CH₂OH |

| ~55.0 | C-NH₂ |

| ~35.0 | Cyclohexyl CH₂ |

| ~25.0 | Cyclohexyl CH₂ |

| ~21.0 | Cyclohexyl CH₂ |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

| m/z | Ion |

| 130.1226 | [M+H]⁺ |

| 152.1045 | [M+Na]⁺ |

| 112.1121 | [M+H-H₂O]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad | O-H stretch (alcohol), N-H stretch (primary amine) |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1450 | Medium | C-H bend (scissoring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS spectra for a compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

3.1.2. ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

3.1.3. ¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled ¹³C NMR pulse sequence.

-

Set acquisition parameters for a wider spectral width and a longer acquisition time compared to ¹H NMR. A relaxation delay of 2-5 seconds is common.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for liquid and solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: If the sample is a solid, apply gentle pressure using the built-in press to ensure good contact with the crystal.

-

Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) in positive ion mode, which is suitable for analyzing amines.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can aid in its preliminary identification and characterization. The included experimental protocols offer a practical framework for researchers to obtain empirical data. It is recommended that the predicted data presented herein be verified through laboratory experimentation to ensure the highest degree of accuracy for any research or development application.

An In-depth Technical Guide to (1-Aminocyclohexyl)methanol: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclohexyl)methanol is a cycloaliphatic amino alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a primary amine and a primary alcohol on a cyclohexane ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules and novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | --INVALID-LINK--[1] |

| Molecular Weight | 129.20 g/mol | --INVALID-LINK--[1] |

| Appearance | Pale yellow to colorless oil/liquid | --INVALID-LINK--[2] |

| Boiling Point | 111 to 115 °C at 13 Torr | --INVALID-LINK--[2] |

| Melting Point | Not available for the free base. The hydrochloride salt has a melting point of 162-164 °C. | --INVALID-LINK--[3] |

| Density (Predicted) | 0.986 ± 0.06 g/cm³ at 20 °C | --INVALID-LINK--[2] |

| Solubility | Miscible with water, ethanol, and methanol. | --INVALID-LINK--, --INVALID-LINK--[4] |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 4313-56-8 | --INVALID-LINK--[1] |

| pKa (Predicted) | Not available. | |

| ¹H NMR Spectrum | No experimental spectrum available in the searched literature. | |

| ¹³C NMR Spectrum | No experimental spectrum available in the searched literature. | |

| IR Spectrum | No experimental spectrum available in the searched literature. |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis and purification of this compound.

Synthesis of this compound via Reduction of 1-Aminocyclohexanecarbonitrile

A common and effective method for the synthesis of this compound is the reduction of 1-aminocyclohexanecarbonitrile.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an argon or nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 1-aminocyclohexanecarbonitrile in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure the complete reduction of the nitrile group.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

-

Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

The crude product can be purified by vacuum distillation to obtain a colorless, pure liquid.

Workflow for Purification of this compound

Caption: General workflow for the purification of this compound.

Detailed Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the crude product.

-

Distillation: Heat the flask gently using a heating mantle. Collect any low-boiling impurities as a forerun.

-

Product Collection: Collect the main fraction of this compound at the appropriate boiling point and pressure (e.g., 111-115 °C at 13 Torr).[2]

-

Storage: Store the purified product under an inert atmosphere to prevent degradation.

Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is often necessary to improve its chromatographic properties.

Workflow for GC-MS Analysis of this compound

Caption: General workflow for the GC-MS analysis of this compound.

General Protocol:

-

Derivatization (Silylation): To a dry sample of this compound in a vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an appropriate solvent (e.g., acetonitrile). Heat the mixture to ensure complete derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature to achieve good separation.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Data Analysis: Identify the derivatized this compound based on its retention time and the fragmentation pattern in the mass spectrum.

Biological Activity and Applications in Drug Development

While specific biological activities or signaling pathway involvements for this compound itself are not extensively documented in publicly available literature, its structural motif is present in various compounds with pharmacological relevance. It is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, related aminocyclohexyl-containing structures have been investigated as intermediates for novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[5][6]

The amino alcohol functionality allows for a variety of chemical modifications, making it a versatile scaffold for generating libraries of compounds for biological screening.

Conclusion

This compound is a valuable chemical intermediate with properties that make it suitable for a range of synthetic applications, particularly in the field of medicinal chemistry. This guide has provided a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and purification, and an overview of relevant analytical techniques. While direct biological data on the compound is limited, its utility as a building block for pharmacologically active molecules is evident. Further research into the biological effects of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

(1-Aminocyclohexyl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 4313-56-8 IUPAC Name: (1-aminocyclohexyl)methanol

This technical guide provides an in-depth overview of this compound, a versatile building block with applications in organic synthesis and drug discovery. The document covers its chemical identity, physical properties, synthesis, and spectral characterization, and explores its potential in medicinal chemistry.

Chemical and Physical Properties

This compound is a primary amino alcohol with a cyclohexyl backbone. Its hydrochloride salt is also commercially available. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4313-56-8 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Boiling Point | 212 °C at 760 mmHg | [3] |

| Melting Point (HCl salt) | 162-164 °C | [4] |

| Density | 0.986 g/cm³ | [3] |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the reduction of 1-aminocyclohexanecarbonitrile. This precursor can be synthesized via the Strecker reaction from cyclohexanone. The nitrile group can then be reduced to a primary amine, and the accompanying functional group transformed into a hydroxymethyl group. Two primary methods for the reduction of the nitrile are catalytic hydrogenation and reduction with metal hydrides.

Logical Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-Aminocyclohexanecarbonitrile via Catalytic Hydrogenation

This protocol is a general procedure for the reduction of nitriles to primary amines using a Raney Nickel catalyst.[5][6][7]

Materials:

-

1-Aminocyclohexanecarbonitrile

-

Raney Nickel (50% slurry in water)

-

Anhydrous ethanol or methanol

-

Ammonia solution (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, a solution of 1-aminocyclohexanecarbonitrile in anhydrous ethanol or methanol is prepared.

-

A catalytic amount of Raney Nickel slurry is carefully added to the solution under an inert atmosphere.

-

If suppression of secondary amine formation is desired, a molar excess of ammonia can be added to the reaction mixture.

-

The autoclave is sealed and purged several times with hydrogen gas.

-

The reaction mixture is heated to a temperature between 60-150 °C and pressurized with hydrogen to 1-200 bar.[6]

-

The reaction is stirred vigorously for several hours until the uptake of hydrogen ceases.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The catalyst is removed by filtration through a pad of celite. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or crystallization of its hydrochloride salt.

Experimental Protocol: Reduction of 1-Aminocyclohexanecarbonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general method for the reduction of nitriles to primary amines using LiAlH₄.[8][9]

Materials:

-

1-Aminocyclohexanecarbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF.

-

A solution of 1-aminocyclohexanecarbonitrile in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction.

-

The reaction is cooled in an ice bath and quenched by the slow, sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. Caution: This quenching process is highly exothermic and produces hydrogen gas.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with fresh solvent.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound.

-

Purification can be achieved by vacuum distillation.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl (CH₂) | 1.2 - 1.8 | Multiplet |

| Hydroxymethyl (CH₂) | ~3.4 | Singlet or AB quartet |

| Amino (NH₂) & Hydroxyl (OH) | Variable | Broad singlet |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Cyclohexyl (CH₂) | 20 - 40 |

| Quaternary Cyclohexyl (C) | 50 - 60 |

| Hydroxymethyl (CH₂) | 60 - 70 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| N-H stretch (amine) | 3300-3500 | Medium, may show two bands |

| C-H stretch (alkane) | 2850-2960 | Strong |

| N-H bend (amine) | 1590-1650 | Medium |

| C-O stretch (primary alcohol) | ~1050 | Strong |

Table 4: Expected IR Absorption Bands for this compound.

Mass Spectrometry

The mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of small molecules or radicals.

| Fragment | m/z |

| [M]⁺ | 129 |

| [M - NH₂]⁺ | 113 |

| [M - CH₂OH]⁺ | 98 |

| [M - H₂O]⁺ | 111 |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The presence of both a primary amine and a primary alcohol on a rigid cyclohexyl core allows for diverse chemical modifications to explore structure-activity relationships (SAR).

One notable application is in the synthesis of heterocyclic spiranes, such as oxazolidines. These structures are of interest in drug discovery due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties.[10]

Logical Relationship in Medicinal Chemistry Application

Caption: Role of this compound in drug discovery.

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs are often explored as components of pharmacologically active molecules targeting a wide range of biological targets. The conformational rigidity of the cyclohexane ring can be advantageous in positioning the functional groups for optimal interaction with protein binding sites.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for the generation of diverse chemical libraries for drug discovery and other applications. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 6. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

Commercial Availability and Technical Guide: (1-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analysis of (1-Aminocyclohexyl)methanol, a valuable building block in pharmaceutical and chemical research. This document is intended to serve as a practical resource for scientists and professionals engaged in drug discovery and development.

Introduction

This compound (CAS No: 4313-56-8) and its hydrochloride salt (CAS No: 5460-68-4) are important bifunctional molecules incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. This unique structural motif makes them useful intermediates in the synthesis of a variety of compounds, including ligands for biological targets, and as precursors for more complex molecular architectures.

Commercial Availability and Suppliers

This compound and its hydrochloride salt are commercially available from a range of chemical suppliers. The products are typically offered in various purities and quantities to suit different research and development needs. Below is a summary of representative suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications for this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | This compound hydrochloride | 5460-68-4 | ≥95%[1][2] | 100 mg, 250 mg, 1 g[1] | Solid[1][2] |

| Santa Cruz Biotechnology | This compound | 4313-56-8 | Research Grade | Custom | Not specified |

| Hoffman Fine Chemicals | This compound | 4313-56-8 | Not Specified | Not Specified | Liquid[3] |

| Ambeed | This compound hydrochloride | 5460-68-4 | 95%[1] | 100 mg, 250 mg, 1 g | Solid[1] |

Note: Availability, purity, and quantities are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H15NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| CAS Number | 4313-56-8 | [4] |

| Appearance | Pale yellow to colorless oil | [3] |

| Boiling Point | 111-115 °C at 13 Torr | [3] |

| IUPAC Name | This compound | [4] |

| InChI Key | VDPLLINNMXFNQX-UHFFFAOYSA-N | [4] |

| SMILES | C1CCC(CC1)(CO)N | [4] |

Synthesis of this compound

A common and practical route for the synthesis of this compound involves the reduction of 1-aminocyclohexanecarbonitrile. This precursor is readily available and can be converted to the target amino alcohol in a high-yielding process.

Proposed Synthetic Pathway

The synthesis can be depicted by the following general scheme:

Caption: Synthetic route to this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound based on the reduction of 1-aminocyclohexanecarbonitrile. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

-

1-Aminocyclohexanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry solvent for hydrogenation (e.g., methanol, ethanol)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure (using LiAlH₄):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood. The flask is flushed with an inert gas (e.g., nitrogen or argon).

-

Reduction: A suspension of lithium aluminum hydride in anhydrous diethyl ether is placed in the flask and cooled in an ice bath. A solution of 1-aminocyclohexanecarbonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel with stirring.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Isolation: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Procedure (Catalytic Hydrogenation):

-

Reaction Setup: A solution of 1-aminocyclohexanecarbonitrile in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation vessel.

-

Hydrogenation: A catalytic amount of a suitable hydrogenation catalyst (e.g., Raney Nickel or Pd/C) is added to the solution. The vessel is then placed in a hydrogenation apparatus and pressurized with hydrogen gas. The reaction is stirred at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation.

Analytical Methods

Quality control and characterization of this compound can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is challenging. Derivatization with a UV-active or fluorescent tag is a common strategy for the analysis of amino alcohols.[5][6]

Table 3: Representative HPLC Method for Amino Alcohol Analysis (Post-Derivatization)

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Derivatizing Agent | o-Phthaldialdehyde (OPA) with a chiral thiol for enantiomeric separation, or other suitable derivatizing agents.[6] |

| Detection | UV or Fluorescence detector set to the appropriate wavelength for the chosen derivative |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound, providing information on both its purity and identity.

Table 4: Representative GC-MS Method for Amino Alcohol Analysis

| Parameter | Condition |

| Column | A polar capillary column suitable for the analysis of amines and alcohols (e.g., a wax-type column).[7] |

| Carrier Gas | Helium at a constant flow rate. |

| Injector Temperature | Typically 250 °C |

| Oven Program | A temperature gradient program, for example, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 220-250 °C). |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Mass Range | 40-300 amu |

Safety Information

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

General Hazards:

-

May be harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from synthesis to analysis of this compound.

Caption: General workflow for the synthesis and analysis.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and chemical research. This technical guide provides a foundational understanding of its procurement, synthesis, and analysis, aiming to facilitate its use in the scientific community. Researchers should always adhere to safe laboratory practices and consult relevant literature and safety documentation when working with this compound.

References

- 1. This compound hydrochloride | 5460-68-4 [sigmaaldrich.com]

- 2. This compound hydrochloride | 5460-68-4 [sigmaaldrich.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Crystal Structure of (1-Aminocyclohexyl)methanol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of published crystallographic data for the target compound, (1-Aminocyclohexyl)methanol, this technical guide utilizes the detailed crystal structure analysis of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) as a primary exemplar. Gabapentin is a structurally related molecule containing a substituted cyclohexane ring. The principles and protocols described herein are broadly applicable to the crystallographic study of related small molecules.

Introduction to this compound and the Importance of Crystal Structure Analysis

This compound is a chemical compound with potential applications in pharmaceutical and materials science. The precise three-dimensional arrangement of atoms in its solid state, known as the crystal structure, is fundamental to understanding its physicochemical properties. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

As a case study, this guide will focus on the well-characterized anticonvulsant drug, Gabapentin. Gabapentin is known to exist in multiple crystalline forms, or polymorphs, each with distinct physical properties. The study of these polymorphs highlights the importance of comprehensive solid-state characterization in drug development.

Experimental Protocols

Synthesis and Crystallization of Gabapentin Polymorphs

The crystallization of Gabapentin can yield different polymorphs depending on the solvent and conditions. The following are general protocols for obtaining two of its anhydrous polymorphs, Form II (α-gabapentin) and Form III (β-gabapentin).

Protocol for the Crystallization of Gabapentin Form II (α-polymorph):

-

Dissolution: A saturated solution of Gabapentin is prepared in methanol at room temperature.

-

Slow Evaporation: The solution is allowed to evaporate slowly under ambient conditions.

-

Crystal Harvesting: The resulting crystals are harvested by filtration. Form II is the thermodynamically most stable anhydrous form and is typically obtained from methanol slurries.

Protocol for the Crystallization of Gabapentin Form III (β-polymorph):

-

Dissolution: Gabapentin is dissolved in a saturated 95% ethanol solution at 60°C.

-

Isothermal Crystallization: The temperature is maintained at 60°C throughout the crystallization process.

-

Crystal Isolation: The precipitated crystals are isolated by filtration.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The following outlines a general protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal of the target compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). Data are collected over a range of crystal orientations to ensure a complete dataset.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using crystallographic software to ensure its quality and geometric soundness.

Crystallographic Data for Gabapentin (Form II)

The following tables summarize the crystallographic data for the α-polymorph of Gabapentin (Form II).

Table 1: Crystal Data and Structure Refinement for Gabapentin (Form II)

| Parameter | Value |

| Empirical formula | C₉H₁₇NO₂ |

| Formula weight | 171.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.895(2) Å, α = 90° |

| b = 10.375(2) Å, β = 104.99(3)° | |

| c = 10.133(2) Å, γ = 90° | |

| Volume | 901.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.262 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.40 x 0.30 x 0.20 mm³ |

| Theta range for data collection | 2.56 to 27.50° |

| Index ranges | -11<=h<=11, -13<=k<=13, -13<=l<=13 |

| Reflections collected | 8247 |

| Independent reflections | 2065 [R(int) = 0.0345] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2065 / 0 / 110 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0455, wR2 = 0.1235 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1324 |

| Largest diff. peak and hole | 0.291 and -0.201 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for Gabapentin (Form II)

| Bond | Length (Å) |

| O(1)-C(8) | 1.258(2) |

| O(2)-C(8) | 1.259(2) |

| N(1)-C(7) | 1.488(2) |

| C(1)-C(2) | 1.533(2) |

| C(1)-C(6) | 1.539(2) |

| C(1)-C(7) | 1.543(2) |

| C(1)-C(9) | 1.545(2) |

Table 3: Selected Bond Angles (°) for Gabapentin (Form II)

| Atoms | Angle (°) |

| O(1)-C(8)-O(2) | 125.9(1) |

| O(1)-C(8)-C(9) | 117.2(1) |

| O(2)-C(8)-C(9) | 116.9(1) |

| N(1)-C(7)-C(1) | 112.5(1) |

| C(2)-C(1)-C(6) | 109.5(1) |

| C(2)-C(1)-C(7) | 109.8(1) |

| C(6)-C(1)-C(7) | 109.1(1) |

Structural Analysis and Molecular Conformation

In the solid state, Gabapentin exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). The crystal structure of Form II is stabilized by an extensive network of intermolecular hydrogen bonds between these charged groups of adjacent molecules. The cyclohexane ring adopts a chair conformation. The analysis of molecular packing and hydrogen bonding is critical for understanding the stability and dissolution properties of different polymorphs.

Visualizations

Experimental Workflow for Polymorph Screening

Caption: Experimental workflow for the screening and characterization of Gabapentin polymorphs.

Proposed Mechanism of Action of Gabapentin

Caption: Simplified signaling pathway for the proposed mechanism of action of Gabapentin.[1][2][3][4]

Conclusion

While the crystal structure of this compound is not publicly available, the comprehensive analysis of its structural analog, Gabapentin, serves as an excellent paradigm for the importance of solid-state characterization. The existence of multiple polymorphs for Gabapentin underscores the critical need for thorough crystallographic studies in pharmaceutical development to ensure the stability, bioavailability, and efficacy of active pharmaceutical ingredients. The experimental protocols and data presented in this guide provide a framework for the investigation of the crystal structure of this compound and other related small molecules.

References

- 1. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]

Stability and Storage of (1-Aminocyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Aminocyclohexyl)methanol. The information presented herein is synthesized from publicly available data from chemical suppliers and established principles of pharmaceutical stability testing. This document is intended to serve as a practical resource for professionals working with this compound in research and development settings.

Physicochemical Properties and Recommended Storage

This compound is a chemical intermediate that presents as a pale yellow to colorless oil in its free base form. The hydrochloride salt is typically a solid. Based on supplier safety data sheets, the following storage conditions are recommended to maintain its integrity.

| Parameter | Recommendation |

| Storage Temperature | Room temperature (20°C to 22°C) is recommended for the free base.[1] For the hydrochloride salt, storage at room temperature under an inert atmosphere is advised.[2][3][4] |

| Atmosphere | The container should be tightly sealed and stored in a dry, well-ventilated area.[1][5] For the hydrochloride salt, an inert atmosphere is recommended to prevent potential reactions with air.[2][3][4] |

| Incompatibilities | Store away from incompatible materials, such as strong oxidizing agents, which could react with the amine and alcohol functional groups. |

Forced Degradation and Stability-Indicating Methods

While specific forced degradation studies for this compound are not extensively published, a general understanding of its stability can be extrapolated from its chemical structure—a primary amine and a primary alcohol on a cyclohexane ring. The primary amine is susceptible to oxidation, while the primary alcohol can also be oxidized.

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Hypothetical Forced Degradation Experimental Protocol

The following protocol outlines a typical forced degradation study that could be applied to this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

HPLC system with a UV or photodiode array (PDA) detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Hypothetical Quantitative Data from Forced Degradation

The following table summarizes hypothetical results from a forced degradation study on this compound, as would be determined by HPLC analysis.

| Stress Condition | Duration (hours) | This compound Assay (%) | Total Impurities (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 N HCl (60°C) | 24 | 98.5 | 1.5 | 0.8 | 0.4 |

| 0.1 N NaOH (60°C) | 24 | 99.2 | 0.8 | 0.5 | 0.2 |

| 3% H₂O₂ (RT) | 24 | 85.3 | 14.7 | 9.2 | 3.1 |

| Thermal (60°C) | 48 | 97.8 | 2.2 | 1.1 | 0.7 |

| Photostability (ICH) | - | 99.5 | 0.5 | 0.3 | 0.1 |

Visualizations

Proposed Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways can be proposed, particularly under oxidative stress.

Caption: Proposed oxidative degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Conclusion

This compound is a relatively stable compound when stored under the recommended conditions of room temperature in a dry, well-sealed container. The primary degradation pathways are likely to involve oxidation of the amine and alcohol functional groups. For developmental purposes, conducting forced degradation studies is crucial to understand its stability profile comprehensively and to develop and validate a stability-indicating analytical method for its accurate quantification in the presence of its degradation products. The protocols and hypothetical data presented in this guide serve as a foundational framework for designing such studies.

References

An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Derivatives and Analogs for Drug Discovery Professionals

Introduction:

(1-Aminocyclohexyl)methanol and its derivatives represent a class of chemical compounds with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action, with a particular focus on their role as modulators of N-methyl-D-aspartate (NMDA) receptors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for the treatment of neurological and other disorders.

Chemical Synthesis and Core Structure

The foundational structure, this compound, serves as a versatile scaffold for the generation of a diverse library of analogs. The primary synthetic route to this core structure involves the reduction of 1-aminocyclohexanecarboxylic acid.

General Synthesis of this compound:

A common and effective method for the synthesis of this compound is the reduction of the corresponding amino acid, 1-aminocyclohexanecarboxylic acid. This transformation can be readily achieved using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The general reaction is as follows:

-

Reactants: 1-aminocyclohexanecarboxylic acid, Lithium Aluminum Hydride (LiAlH4)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Reaction Conditions: The amino acid is typically added portion-wise to a suspension of LAH in THF at a reduced temperature (e.g., 0-10 °C) to control the exothermic reaction and hydrogen gas evolution. The reaction mixture is then typically refluxed to ensure complete reduction.

-

Work-up: The reaction is carefully quenched with water and a strong base (e.g., sodium hydroxide) to decompose the excess LAH and aluminum salts, followed by extraction of the amino alcohol product.

This method is a robust and widely applicable procedure for the preparation of amino alcohols from their corresponding amino acids[1][2][3][4].

Derivatives and Analogs

The core this compound scaffold can be readily modified at several positions to generate a wide array of derivatives with potentially diverse pharmacological profiles. Key modification points include:

-

N-Substitution: The primary amine can be functionalized to introduce various substituents, such as alkyl, aryl, or acyl groups.

-

O-Substitution: The primary alcohol can be derivatized to form ethers, esters, or other functional groups.

-

Ring Substitution: Modifications to the cyclohexyl ring itself, including the introduction of substituents or alterations in stereochemistry (e.g., cis/trans isomers), can significantly impact biological activity.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise as modulators of ion channels, with a particular emphasis on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

NMDA Receptor Antagonism

Arylcyclohexylamines, a related class of compounds, are well-established NMDA receptor antagonists[5][6]. This antagonistic activity is a key mechanism underlying their potential therapeutic effects in a range of neurological and psychiatric conditions. While direct quantitative data for this compound derivatives is not extensively available in the public domain, the structural similarity to known NMDA receptor antagonists suggests a high probability of a similar mechanism of action.

Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurodegenerative diseases[7]. Therefore, antagonists of this receptor are being actively investigated for their neuroprotective potential.

Potential Therapeutic Applications:

-

Neurodegenerative Diseases: By mitigating excitotoxicity, these compounds could offer therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

-

Epilepsy: Their ability to dampen excessive neuronal excitation makes them potential candidates for anticonvulsant therapies.

-

Pain Management: Modulation of NMDA receptor activity is a known strategy for the management of chronic and neuropathic pain.

-

Depression: Recent research has highlighted the potential of NMDA receptor modulators in the treatment of depression.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC50, Ki, EC50) for a broad series of this compound derivatives. The following table is provided as a template for researchers to populate as data becomes available through their own experimental work or future publications. This structured format will facilitate the systematic evaluation and comparison of newly synthesized compounds.

| Compound ID | R1 (N-substituent) | R2 (O-substituent) | Ring Substitution | Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | % Inhibition @ [X] |

| Template | H | H | None | NMDA Receptor | [3H]MK-801 Binding | ||||

| Template | Methyl | H | None | NMDA Receptor | Ca2+ Flux Assay | ||||

| Template | Phenyl | H | None | VGCC | Electrophysiology | ||||

| Template | H | Acetyl | 4-Fluoro | AMPA Receptor | [3H]AMPA Binding |

Experimental Protocols

Synthesis of this compound

Materials:

-

1-Aminocyclohexanecarboxylic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH) solution

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

-

Extraction and purification equipment

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

-

Under a nitrogen atmosphere, carefully add a suspension of lithium aluminum hydride in anhydrous THF to the flask.

-

Cool the flask in an ice bath.

-

Dissolve 1-aminocyclohexanecarboxylic acid in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. Control the rate of addition to maintain a gentle reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time, followed by heating to reflux to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or crystallization if necessary.

NMDA Receptor Binding Assay (Adapted from general protocols)

This protocol describes a competitive binding assay using [3H]MK-801, a non-competitive NMDA receptor channel blocker.

Materials:

-

Rat brain membrane preparation (source of NMDA receptors)

-

[3H]MK-801 (radioligand)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Glutamate and Glycine (co-agonists)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a reaction tube, add the rat brain membrane preparation, [3H]MK-801, glutamate, and glycine.

-

Add either the test compound, buffer (for total binding), or unlabeled MK-801 (for non-specific binding).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the logarithm of the test compound concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate a potential experimental workflow for the synthesis and evaluation of this compound derivatives and a hypothetical signaling pathway for their action as NMDA receptor antagonists.

Conclusion

This compound derivatives present a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Their straightforward synthesis and potential for diverse functionalization make them an attractive starting point for medicinal chemistry campaigns. While the current publicly available data on their biological activity is limited, their structural relationship to known NMDA receptor antagonists strongly suggests a similar mechanism of action. Further investigation, including the synthesis and systematic biological evaluation of a diverse library of these compounds, is warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. This technical guide provides the foundational information and experimental frameworks necessary to embark on such an investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jocpr.com [jocpr.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

(1-Aminocyclohexyl)methanol: A Technical Guide to Toxicological Data and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information and safety precautions for (1-Aminocyclohexyl)methanol. Due to a significant lack of specific experimental data for this compound, this guide also outlines standard toxicological testing methodologies and includes information on structurally related chemicals for context. All chemical products should be handled with the recognition of "having unknown hazards and toxicity" by individuals with specialized knowledge.[1]

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Amino-1-cyclohexanemethanol, 1-Amino-1-(hydroxymethyl)cyclohexane |

| CAS Number | 4313-56-8 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Structure |  |

Toxicological Data Summary

Quantitative toxicological data for this compound is largely unavailable in the public domain. The following tables summarize the known hazard classifications and provide an overview of toxicological endpoints.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD50 | No data available | Oral | No data available | H302: Harmful if swallowed (for hydrochloride salt) |

| LD50 | No data available | Dermal | No data available | No data available |

| LC50 | No data available | Inhalation | No data available | H335: May cause respiratory irritation (for hydrochloride salt) |

Irritation and Sensitization

| Endpoint | Species | Result | Classification |

| Skin Irritation | No data available | No data available | H315: Causes skin irritation (for hydrochloride salt) |

| Eye Irritation | No data available | No data available | H319: Causes serious eye irritation (for hydrochloride salt) |

| Skin Sensitization | No data available | No data available | No data available |

Genotoxicity

| Assay | System | Result |

| Ames Test | No data available | No data available |

| In vitro Chromosome Aberration | No data available | No data available |

| In vivo Micronucleus Test | No data available | No data available |

Carcinogenicity

| Species | Route | Result |

| No data available | No data available | No data available |

Toxicological Profile of Structurally Related Compounds

In the absence of data for this compound, information on structurally similar compounds can provide some insight. Cyclohexylamine , an analogous primary amine on a cyclohexane ring, is classified as corrosive and has a low acute oral toxicity with an LD50 in rats of 0.71 ml/kg.[2] It is a severe eye, skin, and respiratory irritant.[3] Chronic exposure in animal studies has been linked to testicular atrophy and reduced fertility.[4] It is important to note that the toxicological profile of this compound may differ from that of cyclohexylamine due to structural differences.

Experimental Protocols for Toxicological Assessment

Where specific experimental data is lacking, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed. These guidelines provide robust and internationally recognized methods for assessing the safety of chemicals.

Acute Oral Toxicity - OECD Guidelines 420, 423, and 425

These guidelines present three distinct methods for determining the acute oral toxicity of a substance.[5]

-

OECD 420: Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small number of animals to identify a dose causing evident toxicity but not mortality.[6]

-

OECD 423: Acute Toxic Class Method: This sequential testing method uses a small number of animals at each step to classify a substance into a toxicity category based on the number of mortalities observed.[7]

-

OECD 425: Up-and-Down Procedure: This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

The general workflow for these studies involves a stepwise process of dose selection, administration, and observation.

References

Methodological & Application

Synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one from (1-Aminocyclohexyl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the oxazolidinone, 1-oxa-3-azaspiro[4.5]decan-2-one, from the starting material (1-Aminocyclohexyl)methanol. The synthesis involves the cyclization of the amino alcohol using a carbonylating agent. Two primary methods are presented: a classic approach utilizing the phosgene-equivalent triphosgene, and a milder alternative using N,N'-Carbonyldiimidazole (CDI). These protocols are designed to offer researchers a practical guide for the preparation of this spirocyclic oxazolidinone, a scaffold of interest in medicinal chemistry.

Introduction

Oxazolidinones are a critical class of heterocyclic compounds, renowned for their broad spectrum of biological activities, most notably as antibacterial agents. The spirocyclic oxazolidinone, 1-oxa-3-azaspiro[4.5]decan-2-one, derived from this compound, represents a valuable building block for the development of novel therapeutic agents. The rigid, three-dimensional structure imparted by the spiro-cyclohexyl moiety can be advantageous for modulating drug-receptor interactions. The synthesis of this compound is typically achieved through the cyclization of the corresponding amino alcohol with a carbonyl-donating reagent. This document outlines two robust and reproducible protocols for this transformation.

Synthetic Pathways

The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one from this compound can be efficiently achieved via intramolecular cyclization. This process is facilitated by a carbonylating agent that reacts with both the amino and hydroxyl groups of the starting material to form the carbamate linkage within the five-membered oxazolidinone ring. The two common pathways detailed below utilize triphosgene and N,N'-Carbonyldiimidazole (CDI) as the carbonyl source.

Caption: General synthetic routes to 1-oxa-3-azaspiro[4.5]decan-2-one.

Experimental Protocols

Method A: Synthesis using Triphosgene

This method employs triphosgene, a stable and easy-to-handle solid, as a phosgene equivalent for the cyclization reaction. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Materials:

-

This compound

-

Triphosgene

-